Cas no 79878-57-2 (ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate)
ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiazoleacetic acid,4-hydroxy-, ethyl ester
- (4-HYDROXY-THIAZOL-2-YL)ACETIC ACID ETHYL ESTER
- 2-ethoxycarbonylmethyl-4-hydroxythiazole
- ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate
- (4-hydroxy-thiazol-2-yl)-acetic acid ethyl ester
- ethyl (4-hydroxy-thiazol-2-yl)acetate
- ethyl 2-(4-hydroxythiazol-2-yl)acetate
- ethyl(4-hydroxy-1,3-thiazol-2-yl)acetate
- (4-hydroxythiazol-2-yl)acetic acid ethyl ester
- ethyl (4-hydroxy-1,3-thiazol-2-yl)acetate
- ZERO/004598
- IFLab1_004258
- ZZGSZEVDFGBFJX-UHFFFAOYSA-N
- HMS1424B12
- STK699259
- VZ20146
- IDI1_010013
- ZB0036
- A839776
- D73300
- BB 0217688
- ethyl2-(4-hydroxy-1,3-thiazol-2-yl)acetate
- ethyl2-(4-hydroxythiazol-2-yl)acetate
- (4-Hydroxythiazol-2-yl)acetic acid, ethyl ester
- DTXSID60351929
- AS-66802
- SCHEMBL2844080
- FT-0641735
- MFCD00462804
- (4-hydroxythiazol-2-yl)acetic acid ethyl ester, AldrichCPR
- CS-0063853
- 79878-57-2
- AKOS000273025
- DB-018010
- AG-205/04528015
-
- MDL: MFCD00462804
- Inchi: 1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h4,9H,2-3H2,1H3
- InChI Key: ZZGSZEVDFGBFJX-UHFFFAOYSA-N
- SMILES: S1C=C(N=C1CC(=O)OCC)O
Computed Properties
- Exact Mass: 187.03000
- Monoisotopic Mass: 187.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 1.1
- Topological Polar Surface Area: 87.7
Experimental Properties
- Color/Form: White or light brown crystalline or crystalline powder
- Density: 1.338
- Melting Point: 153 °C
- Boiling Point: 309.1°C at 760 mmHg
- Flash Point: 140.7°C
- Refractive Index: 1.559
- PSA: 87.66000
- LogP: 0.95430
- Solubility: Almost insoluble in water. Soluble in ethanol, acetone
ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009942-1g |
4-Hydroxy-thiazol-2-yl)acetic acid ethyl ester |
79878-57-2 | 1g |
£47.00 | 2022-03-01 | ||
| TRC | E762150-10mg |
ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate |
79878-57-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E762150-50mg |
ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate |
79878-57-2 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E762150-100mg |
ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate |
79878-57-2 | 100mg |
$ 95.00 | 2022-06-05 | ||
| Fluorochem | 009942-250mg |
4-Hydroxy-thiazol-2-yl)acetic acid ethyl ester |
79878-57-2 | 250mg |
£24.00 | 2022-03-01 | ||
| Fluorochem | 009942-5g |
4-Hydroxy-thiazol-2-yl)acetic acid ethyl ester |
79878-57-2 | 5g |
£141.00 | 2022-03-01 | ||
| Chemenu | CM525560-1g |
Ethyl 2-(4-hydroxythiazol-2-yl)acetate |
79878-57-2 | 97% | 1g |
$106 | 2024-07-23 | |
| abcr | AB151188-1 g |
(4-Hydroxy-thiazol-2-yl)-acetic acid ethyl ester; 97% |
79878-57-2 | 1g |
€140.00 | 2023-05-09 | ||
| OTAVAchemicals | 7012670938-50MG |
ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate |
79878-57-2 | 95% | 50MG |
$29 | 2023-07-07 | |
| OTAVAchemicals | 7012670938-100MG |
ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate |
79878-57-2 | 95% | 100MG |
$52 | 2023-07-07 |
ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate Suppliers
ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate
Research Brief on Ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate (CAS: 79878-57-2) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate (CAS: 79878-57-2) is a thiazole-based compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its hydroxy-thiazole core and ester functionality, serves as a key intermediate in the synthesis of bioactive molecules, including potential drug candidates. Recent studies have explored its role in modulating biological pathways, its synthetic utility, and its potential therapeutic applications.
In the context of synthetic chemistry, ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate has been employed as a building block for the construction of more complex heterocyclic systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel thiazole derivatives with potent antimicrobial activity. The researchers utilized this compound to introduce the thiazole moiety into larger scaffolds, which were then evaluated against a panel of bacterial and fungal strains. The results indicated promising activity, particularly against drug-resistant pathogens, highlighting the compound's potential in addressing antimicrobial resistance.
From a pharmacological perspective, ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate has shown interesting bioactivity profiles. A recent preprint on bioRxiv (2024) reported its role as a modulator of inflammatory pathways. The study found that derivatives of this compound could inhibit the production of pro-inflammatory cytokines in macrophage cells, suggesting potential applications in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism of action appears to involve interference with NF-κB signaling, though further validation is required.
The compound's chemical properties have also been the subject of computational studies. Molecular docking simulations published in Computational Biology and Chemistry (2023) revealed that ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate and its derivatives can interact with various enzyme active sites, particularly those involved in nucleotide metabolism. These findings open new avenues for drug discovery, especially in oncology, where targeting such enzymes could lead to novel anticancer agents.
In terms of production and scalability, recent advancements in green chemistry have improved the synthesis of ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate. A 2024 patent application describes a solvent-free, catalytic method for its production that significantly reduces environmental impact while maintaining high yield and purity. This development is particularly important as the pharmaceutical industry moves toward more sustainable manufacturing processes.
Looking forward, ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate continues to be a compound of interest for multiple research directions. Its structural features make it amenable to various chemical modifications, allowing for the generation of diverse compound libraries for biological screening. Current research efforts are focusing on optimizing its pharmacokinetic properties and exploring its potential in targeted drug delivery systems. As more data emerges about its biological activities and synthetic applications, this compound is likely to remain at the forefront of medicinal chemistry research in the coming years.
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